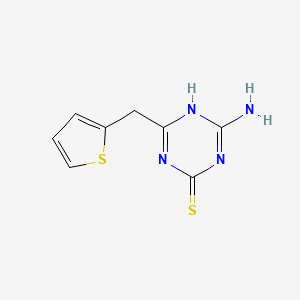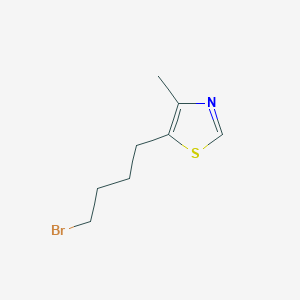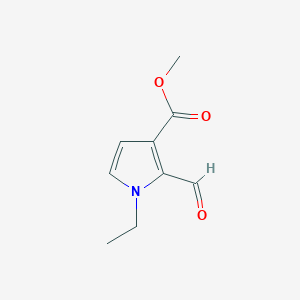
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that features both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with a thiazole derivative. One common method includes the use of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, which is reacted with trifluoroacetic acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
- 5-Bromo-1-methyl-1H-pyrazol-3-amine
- 5-Bromo-3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole
Uniqueness
2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the presence of both pyrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-11-6(8)4-5(10-11)7-9-2-3-12-7/h2-4H,1H3 |
InChI Key |
HMXPHMAMJIDBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)



![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)



